TRPV1 Channel Activation: 9R-HODE is Inactive, Providing a True Negative Control for 9S-HODE Studies
In HEK-293 cells expressing human recombinant TRPV1, 9R-HODE was reported to be 'almost inactive' at TRPV1 [1], contrasting with 9S-HODE, which acts as a partial agonist. This enantioselectivity is quantified by the fact that 9S-HODE is approximately 75-fold less potent than anandamide at human TRPV1 [1], while 9R-HODE fails to elicit any meaningful calcium response in this assay.
| Evidence Dimension | TRPV1 Agonist Activity (Calcium Mobilization) |
|---|---|
| Target Compound Data | Almost inactive (no significant calcium mobilization observed) |
| Comparator Or Baseline | 9S-HODE: approximately 3-fold less efficacious and 75-fold less potent than anandamide |
| Quantified Difference | 9R-HODE inactive vs 9S-HODE partial agonist; enantioselective functional divergence |
| Conditions | HEK-293 cells stably expressing human recombinant TRPV1, calcium imaging |
Why This Matters
This stark enantioselectivity makes 9R-HODE essential as a negative control in TRPV1 experiments, ensuring that observed effects are not due to non-specific fatty acid interactions.
- [1] De Petrocellis L et al. A re-evaluation of 9-HODE activity at TRPV1 channels in comparison with anandamide: enantioselectivity and effects at other TRP channels and in sensory neurons. Br J Pharmacol. 2012 Nov;167(8):1643-51. doi: 10.1111/j.1476-5381.2012.02122.x View Source
